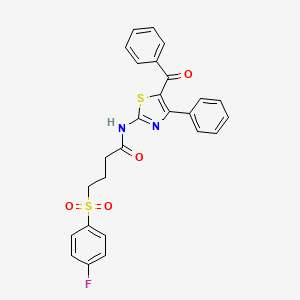

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4S2/c27-20-13-15-21(16-14-20)35(32,33)17-7-12-22(30)28-26-29-23(18-8-3-1-4-9-18)25(34-26)24(31)19-10-5-2-6-11-19/h1-6,8-11,13-16H,7,12,17H2,(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTXWPXOTXRXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Benzoylation: The thiazole ring can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the coupling of the sulfonylated thiazole derivative with a butanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| HepG2 | 2.38 | 7.46 |

| HCT116 | 1.54 | 8.29 |

| MCF7 | 4.52 | 4.56 |

The mechanisms underlying its anticancer activity involve modulation of signaling pathways associated with apoptosis and cell cycle regulation. Flow cytometry analyses revealed that treatment with this compound resulted in significant alterations in cell cycle distribution, particularly a reduction in the G1 phase population, indicating potential G1 arrest in cancer cells .

Antimicrobial Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide also demonstrates potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various strains of bacteria and fungi. The results indicated that it exhibited significant inhibitory effects, comparable to standard antibiotics .

Enzyme Inhibition

Beyond its anticancer and antimicrobial properties, this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an important target in the development of antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound : The thiazole ring (C₃H₃NS) provides a rigid, planar structure with sulfur and nitrogen atoms contributing to π-stacking and hydrogen-bonding interactions.

Analogues :

- Triazole Derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature a 1,2,4-triazole core. Triazoles exhibit tautomerism (thiol-thione equilibrium), which influences their electronic properties and reactivity compared to thiazoles .

- Piperazine Derivatives (): Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide utilize a piperazine ring, offering conformational flexibility and basic nitrogen sites for protonation .

Sulfonyl and Fluorinated Substituents

Target Compound : The 4-fluorophenylsulfonyl group enhances lipophilicity (logP) and electron-withdrawing effects, which may improve membrane permeability and resistance to oxidative metabolism.

Analogues :

- Triazole Sulfonamides (): Compounds with 4-X-phenylsulfonyl groups (X = H, Cl, Br) show similar electronic effects. The para-fluoro substitution in the target compound likely increases metabolic stability compared to chloro or bromo analogues .

Key Difference : Fluorination at the para position optimizes both electronic and steric properties compared to halogens like Cl/Br.

Amide Linkages and Side Chains

Target Compound : The butanamide chain provides a four-carbon spacer, balancing flexibility and distance for interactions with biological targets.

Analogues :

- Shorter Amides (): Compounds like N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide have similar amide linkages but lack sulfonyl groups, reducing polarity .

- Sulfonamide Derivatives (): Compounds with sulfamoyl-amino groups (e.g., 6k) exhibit higher polarity due to additional hydrogen-bonding sites .

Key Difference : The butanamide-sulfonyl combination in the target compound may offer a unique balance of hydrophobicity and hydrogen-bonding capacity.

Spectroscopy :

- IR : Expected C=O (1663–1682 cm⁻¹) and S=O (1247–1255 cm⁻¹) stretches in the target compound, similar to triazole derivatives in .

- NMR : The 4-fluorophenyl group would show distinct ¹⁹F NMR signals (δ -110 to -120 ppm), comparable to fluorinated fentanyl analogues in .

Structural and Functional Comparison Table

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, a compound with significant potential in medicinal chemistry, has been synthesized and evaluated for various biological activities. The thiazole ring structure is known for its diverse pharmacological effects, including anti-inflammatory, antibacterial, and antifungal properties. This article compiles research findings on the biological activity of this compound, providing insights into its mechanisms and efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that compounds related to thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazole derivatives demonstrate effectiveness against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 100 µg/mL |

| Compound B | Escherichia coli | 200 µg/mL |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens like Candida albicans and Aspergillus niger. The antifungal efficacy is attributed to the ability to inhibit ergosterol synthesis in fungal cell membranes .

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 50 µg/mL |

| Compound B | Aspergillus niger | 75 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives have been evaluated using various in vivo models. For example, compounds have been tested using the carrageenan-induced paw edema model in rats, demonstrating significant reduction in inflammation at specific dosages .

Table 3: Anti-inflammatory Effects

| Compound | Dosage (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Compound A | 100 | 40 |

| Compound B | 200 | 60 |

Case Studies

- Study on Anti-inflammatory Effects : In a controlled study involving rat models, this compound was administered at varying doses. The results showed a dose-dependent reduction in paw edema, indicating its potential as an anti-inflammatory agent.

- Antibacterial Screening : A series of thiazole derivatives were tested against clinical isolates of E. coli and S. aureus. The results highlighted that certain modifications to the thiazole ring enhanced antibacterial potency significantly.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, and what reaction conditions are critical for optimal yield?

- Synthesis Methodology :

- Thiazole Core Formation : React phenylthiazol-2-amine with benzoyl chloride or equivalent acylating agents in the presence of a base (e.g., NaH in THF) to introduce the 5-benzoyl-4-phenylthiazole moiety .

- Sulfonyl Group Incorporation : Oxidize a sulfide intermediate (e.g., 4-(4-fluorophenylthio)butanoic acid) to the sulfone using H₂O₂ in methanol/THF, ensuring stoichiometric control to avoid over-oxidation .

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., HATU or DCC) with DMAP catalysis in dry DCM to conjugate the sulfonylbutanoic acid with the thiazol-2-amine. Monitor reaction progress via TLC to optimize yield (~60–75%) .

- Critical Conditions :

- Anhydrous solvents (THF, DCM) for acylation and coupling steps.

- Temperature control during oxidation (0–25°C) to prevent side reactions.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what specific spectral features should be observed?

- Key Techniques :

- ¹H/¹³C NMR : Confirm the benzoyl (δ ~7.8–8.1 ppm, aromatic protons), fluorophenyl sulfonyl (δ ~7.5–7.7 ppm, J = 8.5 Hz for F-coupled protons), and butanamide (δ ~2.5–3.5 ppm, CH₂ groups) moieties .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1660–1680 cm⁻¹ for benzoyl and amide) and sulfonyl S=O asymmetric/symmetric vibrations (~1150–1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak [M+H]⁺ with exact mass matching the molecular formula (C₂₈H₂₂FN₃O₃S₂; calc. ~556.1 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing sulfonyl-containing intermediates during synthesis?

- Challenges : Overlapping signals (e.g., aromatic protons near δ 7.5–8.0 ppm) or dynamic effects in sulfonyl groups.

- Strategies :

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish between benzoyl, fluorophenyl, and thiazole protons .

- Variable Temperature NMR : Resolve broadening caused by restricted rotation in sulfonamides by analyzing spectra at elevated temperatures (e.g., 50°C) .

- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in complex regions.

Q. What strategies optimize the coupling efficiency of the butanamide moiety with the thiazol-2-amine group under varying catalytic conditions?

- Catalytic Systems :

- DMAP/DCC : Effective for less sterically hindered amines but may require extended reaction times (5–12 hours) .

- HATU/DIEA : Superior for bulky substrates, offering faster coupling (<2 hours) and higher yields (~75%) in polar aprotic solvents (DMF, DCM) .

- Optimization :

- Pre-activate the carboxylic acid (sulfonylbutanoic acid) with the coupling agent for 10–15 minutes before adding the amine.

- Monitor pH (ideal range: 7–8) to prevent protonation of the amine nucleophile.

Q. How can tautomerism in thiazole derivatives impact biological activity assessments, and what analytical methods confirm the dominant tautomeric form?

- Tautomeric Considerations : Thiazole rings can exhibit keto-enol tautomerism, altering hydrogen-bonding capacity and target binding .

- Analytical Approaches :

- X-ray Crystallography : Resolve tautomeric states definitively (e.g., SHELX refinement for bond-length analysis) .

- ¹H-¹⁵N HMBC NMR : Detect through-space correlations to identify N–H environments and tautomeric preferences .

Q. What computational methods support structure-activity relationship (SAR) studies for sulfonyl-containing thiazole derivatives?

- Methods :

- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., kinases or sulfotransferases) .

- QSAR Modeling : Correlate electronic parameters (Hammett σ values for fluorophenyl substituents) with bioactivity data to guide analog design .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.